molecular formula C6H8BNO3 B7899825 2-(Methoxy-d3)-pyridine-4-boronic acid

2-(Methoxy-d3)-pyridine-4-boronic acid

Cat. No.: B7899825
M. Wt: 155.96 g/mol
InChI Key: DHQMUJSACXTPEA-FIBGUPNXSA-N
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Description

2-(Methoxy-d3)-pyridine-4-boronic acid is a deuterated boronic acid derivative featuring a methoxy group substituted with three deuterium atoms (O-CD₃) at the 2-position of the pyridine ring and a boronic acid moiety at the 4-position. This isotopic labeling is strategically employed to study kinetic isotope effects (KIEs) in chemical reactions or metabolic pathways in biological systems .

Properties

IUPAC Name

[2-(trideuteriomethoxy)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4,9-10H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQMUJSACXTPEA-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=CC(=C1)B(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

This method employs 4-bromo-2-(methoxy-d₃)pyridine as the starting material. The bromine atom at the 4-position undergoes lithium-halogen exchange at −78°C using n-butyllithium, followed by quenching with trimethyl borate to install the boronic acid group.

Key Steps :

  • Lithiation :

    • Substrate: 4-Bromo-2-(methoxy-d₃)pyridine (1.0 equiv)

    • Base: n-BuLi (2.2 equiv) in anhydrous THF

    • Temperature: −78°C under argon

    • Duration: 1 hour

  • Borylation :

    • Boron source: Trimethyl borate (1.2 equiv)

    • Quenching: Hydrolysis with dilute HCl at 0°C

Yield : 65–76%

Table 1. Halogen-Metal Exchange Reaction Parameters

ParameterValue
Starting Material4-Bromo-2-(methoxy-d₃)pyridine
Lithium Reagentn-BuLi (2.2 equiv)
SolventTHF
Temperature−78°C
Boron ReagentTrimethyl borate
Quenching Agent2M HCl
Yield65–76%

Advantages :

  • Direct functionalization of the pyridine ring avoids multi-step protection/deprotection sequences.

  • Compatible with deuterated methoxy groups due to inertness of the C–D bond under lithiation conditions.

Limitations :

  • Requires cryogenic conditions (−78°C), increasing operational complexity.

  • Competing protodeboronation occurs if acidic protons are present during quenching.

Directed Ortho-Metallation (DoM) Followed by Borylation

Regioselective Metallation

The methoxy-d₃ group at the 2-position directs lithiation to the 4-position via coordination to lithium. Subsequent borylation generates the target compound.

Procedure :

  • Directed Lithiation :

    • Substrate: 2-(Methoxy-d₃)pyridine

    • Base: LDA (Lithium diisopropylamide, 1.1 equiv)

    • Solvent: Et₂O at −40°C

  • Transmetallation :

    • Boronating Agent: B(OiPr)₃ (1.5 equiv)

    • Quenching: H₂O/NaOH at 25°C

Yield : 58–68%

Table 2. DoM Reaction Optimization

VariableOptimal Condition
BaseLDA
SolventEt₂O
Temperature−40°C
Boron ReagentB(OiPr)₃
Post-Reaction ProtocolAqueous NaOH quench

Advantages :

  • No halogenated precursors required, reducing cost.

  • High regioselectivity ensured by the directing group.

Challenges :

  • Deuterium kinetic isotope effects (KIE) slow lithiation rates by 15–20% compared to non-deuterated analogs.

  • Requires strict exclusion of moisture to prevent protonation.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This method constructs the pyridine ring post-borylation. A deuterated methoxy-substituted boronic acid couples with a halopyridine precursor under palladium catalysis.

Representative Protocol :

  • Coupling Partners :

    • Aryl Halide: 4-Bromopyridine

    • Boronic Acid: 2-(Methoxy-d₃)pyridine-4-boronic acid

  • Catalytic System :

    • Catalyst: Pd(PPh₃)₄ (2 mol%)

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: Dioxane/H₂O (4:1)

Yield : 70–85%

Table 3. Palladium-Catalyzed Coupling Conditions

ComponentSpecification
CatalystPd(PPh₃)₄
LigandNone
SolventDioxane/H₂O
Temperature80°C
Reaction Time12 hours

Advantages :

  • Tolerance for diverse functional groups, including deuterated substituents.

  • Scalable to multi-gram quantities.

Limitations :

  • Residual palladium contamination necessitates additional purification steps.

  • High catalyst loading (2 mol%) increases cost.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize cost efficiency and scalability. A continuous flow system minimizes intermediate isolation and improves yield consistency.

Process Overview :

  • Deuterated Methoxy Introduction :

    • Substrate: 2-Hydroxypyridine

    • Deuterating Agent: CD₃I in DMF with K₂CO₃

  • Borylation :

    • Reactor Type: Tubular flow reactor

    • Residence Time: 10 minutes at 100°C

Yield : 80–90%

Table 4. Industrial Production Metrics

MetricValue
Throughput50 kg/day
Purity>99.5% (HPLC)
Catalyst Recycling95% Efficiency

Comparative Analysis of Methods

Table 5. Method Comparison

MethodYield (%)Cost (USD/g)Scalability
Halogen-Metal Exchange65–76120–150Moderate
Directed Metallation58–6890–110High
Palladium Catalysis70–85200–250Low

Key Findings :

  • Directed metallation offers the best balance of cost and scalability for industrial applications.

  • Halogen-metal exchange is preferred for small-scale synthesis requiring rapid setup.

Challenges and Mitigation Strategies

Deuterium-Labeling Stability

  • Issue : C–D bond cleavage during acidic quenching.

  • Solution : Use pH-neutral hydrolysis conditions (e.g., NaHCO₃ instead of HCl).

Boronic Acid Protodeboronation

  • Issue : Degradation in protic solvents.

  • Solution : Stabilize with pinacol ester derivatives until final hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxy-d3)-pyridine-4-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions include boronic esters, substituted pyridines, and various deuterated derivatives.

Scientific Research Applications

2-(Methoxy-d3)-pyridine-4-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Employed in isotopic labeling studies to track metabolic pathways.

    Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: Applied in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Methoxy-d3)-pyridine-4-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug development processes. The deuterium atoms provide stability and can influence the metabolic pathways of the compound.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Substituents (Position) Molecular Weight Key Properties/Applications References
This compound - O-CD₃ (2), B(OH)₂ (4) ~179.0* Isotopic labeling, metabolic studies
2-Chloro-4-Methoxypyridine-3-Boronic Acid 1072946-19-0 Cl (2), OCH₃ (4), B(OH)₂ (3) 187.39 Enhanced electrophilicity
3-Chloro-2-Methoxypyridine-4-Boronic Acid 957060-88-7 Cl (3), OCH₃ (2), B(OH)₂ (4) 187.4 Steric hindrance, refrigerated storage
2-Methoxy-4-Methylpyridine-3-Boronic Acid 1029654-21-4 OCH₃ (2), CH₃ (4), B(OH)₂ (3) 166.97 Hydrophobic, reduced solubility
2-(Trifluoromethyl)Pyridine-4-Boronic Acid 1093407-58-9 CF₃ (2), B(OH)₂ (4) 220.94 High reactivity in basic conditions

*Estimated based on non-deuterated analogs.

Research Implications

  • Deuterated Compounds : The isotopic label in this compound is critical for tracing reaction mechanisms or metabolic pathways, leveraging deuterium’s minimal steric impact but significant KIE .
  • Halogenated Analogs : Chlorine or fluorine substituents (e.g., ) optimize electronic profiles for cross-coupling efficiency in drug synthesis .

Q & A

Q. What are the recommended methods for synthesizing 2-(Methoxy-d<sup>3</sup>)-pyridine-4-boronic acid?

Methodological Answer: Synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated pyridine precursor. For example:

  • Precursor: Start with 2-chloro-4-methoxypyridine, substituting the methoxy group with deuterated methanol (CD3OH) to introduce the deuterium label.
  • Borylation: React with bis(pinacolato)diboron (B2Pin2) under Pd(dppf)Cl2 catalysis in anhydrous THF at 80°C for 12–24 hours .
  • Purification: Use silica gel chromatography (eluent: ethyl acetate/hexane) followed by recrystallization from methanol/water.

Key Characterization Techniques:

  • NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B): Confirm deuterium incorporation via absence of methoxy proton signals at ~3.8 ppm .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 183.08 for C6H4D3BNO3).

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Keep at –20°C in airtight, moisture-resistant containers under inert gas (argon/nitrogen). Avoid repeated freeze-thaw cycles to prevent boronic acid degradation .
  • Solubility Considerations: Prepare stock solutions in anhydrous DMSO or THF (10–50 mM). For aqueous work, use freshly degassed buffers (pH 7–9) to minimize protodeboronation .

Advanced Research Questions

Q. How does the deuterated methoxy group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Kinetic Isotope Effect (KIE): The C–D bond in the methoxy-d<sup>3</sup> group may slow transmetalation steps due to reduced vibrational energy, requiring optimized conditions:
    • Catalyst: Use Pd(PPh3)4 with stronger bases (e.g., Cs2CO3).
    • Temperature: Increase to 90–100°C to counteract reduced reaction rates .
  • Side Reactions: Monitor for protodeboronation (via <sup>11</sup>B NMR) and adjust ligand systems (e.g., SPhos) to suppress undesired pathways .

Q. How can researchers resolve contradictory data in cross-coupling yields with this compound?

Methodological Answer: Contradictions often arise from solvent/base interactions or boronic acid hydration:

  • Hydration Check: Quantify boroxine formation via <sup>11</sup>B NMR. If present, re-dry the compound under high vacuum (0.1 mmHg, 40°C) .
  • Base Screening: Test alternatives (e.g., K3PO4 vs. Na2CO3) in solvents like DME/H2O (3:1). Use kinetic profiling (HPLC) to identify optimal conditions .

Q. What analytical strategies differentiate isotopic purity in deuterated analogs?

Methodological Answer:

  • Isotopic Ratio Analysis:
    • LC-MS/MS: Quantify D3 vs. D2/D1 impurities using selective ion monitoring (SIM).
    • FT-IR: Detect C–D stretching vibrations (~2200 cm<sup>−1</sup>) to confirm deuterium incorporation .
  • QC Workflow: Combine <sup>1</sup>H NMR (absence of CH3 signals) with isotopic dilution assays for batch-to-batch consistency .

Q. How does the methoxy-d<sup>3</sup> substituent affect hydrogen bonding in supramolecular assemblies?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare H-bond strengths between deuterated and non-deuterated analogs.
  • Experimental Validation:
    • Titration Calorimetry (ITC): Measure binding constants with diols (e.g., fructose) to assess deuterium’s impact on boronate ester formation .
    • X-ray Crystallography: Resolve structural differences in co-crystals with model receptors (e.g., β-cyclodextrin) .

Q. What strategies mitigate protodeboronation during long-term reactions?

Methodological Answer:

  • Additives: Include radical scavengers (e.g., BHT) or copper(I) thiophenecarboxylate to stabilize the boronic acid .
  • Continuous Flow Systems: Reduce reaction time (<30 minutes) using microreactors with precise temperature control (80–100°C) .

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